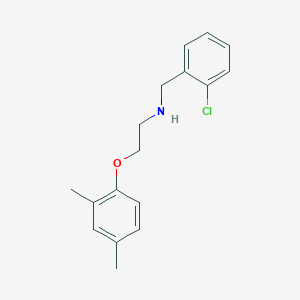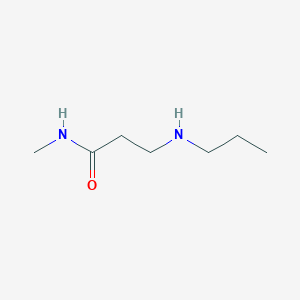
N-(2-Chlorobenzyl)-2-(2,4-dimethylphenoxy)-1-ethanamine
Vue d'ensemble
Description
N-(2-Chlorobenzyl)-2-(2,4-dimethylphenoxy)-1-ethanamine, also known as 2-CB, is a synthetic compound that has been widely studied in the scientific community due to its wide range of applications. It is a derivative of the phenethylamine class of compounds, which are commonly found in many psychoactive substances. 2-CB is known to have a wide range of biochemical and physiological effects, as well as a variety of applications in scientific research.
Applications De Recherche Scientifique
1. Environmental Impact and Toxicology
N-(2-Chlorobenzyl)-2-(2,4-dimethylphenoxy)-1-ethanamine may have implications in environmental toxicology, as studies on similar chlorinated compounds like DDT and DDE suggest. These compounds have been recognized for their endocrine-disrupting abilities and immunomodulatory functions in humans and wildlife. The research indicates potential impacts on the reproductive and immune systems due to estrogen-disrupting actions, with suggestions that these effects might be mediated through direct actions on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).
2. Analytical and Industrial Chemistry
In the field of analytical and industrial chemistry, the compound's structural relations to chlorophenols and chlorinated solvents indicate its potential relevance. Studies have documented the behaviors of chlorophenols as precursors of dioxins in chemical and thermal processes, including their formation, stability, and toxicity (Peng et al., 2016). Similarly, research on chlorinated solvents like chloroform and trichloroethylene has linked them with adverse health effects, emphasizing the importance of understanding the properties and potential hazards of these compounds in occupational settings (Ruder, 2006).
3. Molecular Biology and Biochemistry
The compound's structural and functional characteristics may also have implications in molecular biology and biochemistry. For instance, studies on 2,4-dichlorophenoxyacetic acid (a structurally similar compound) have shed light on its toxicological effects, environmental fate, and behavior, which could be relevant when considering the environmental and health impacts of N-(2-Chlorobenzyl)-2-(2,4-dimethylphenoxy)-1-ethanamine. These effects are mediated through various biochemical pathways, highlighting the importance of understanding the molecular mechanisms and potential impacts of such compounds (Islam et al., 2017).
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2,4-dimethylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13-7-8-17(14(2)11-13)20-10-9-19-12-15-5-3-4-6-16(15)18/h3-8,11,19H,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCHQXLHTXLVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNCC2=CC=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzyl)-2-(2,4-dimethylphenoxy)-1-ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385207.png)
![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanohydrazide](/img/structure/B1385208.png)
![3-[(2-Methoxyethyl)amino]propanohydrazide](/img/structure/B1385209.png)
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1385211.png)
![N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide](/img/structure/B1385212.png)
![5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1385214.png)




![3-[(2-Chlorobenzyl)amino]-N-ethylpropanamide](/img/structure/B1385222.png)

![2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385227.png)